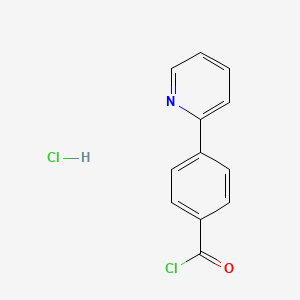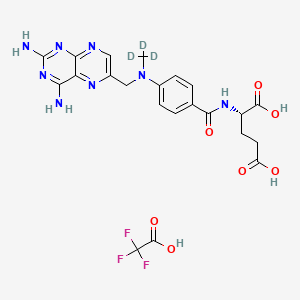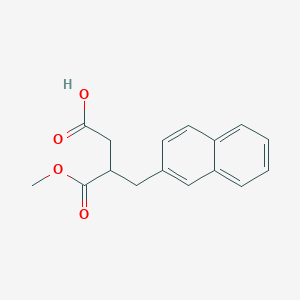![molecular formula C17H23NO B13842957 (+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML-213 is a selective activator of potassium channels, specifically targeting Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4) channels. It enhances these channels with half-maximal effective concentrations (EC50) of 230 nanomolar and 510 nanomolar, respectively . This compound is primarily used in scientific research to study the modulation of potassium channels and their physiological roles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ML-213 involves the preparation of N-(2,4,6-trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide. The synthetic route typically includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This step involves the Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
While specific industrial production methods for ML-213 are not well-documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
ML-213 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: ML-213 can undergo reduction reactions, particularly at the amide functional group.
Substitution: The aromatic ring in ML-213 can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
ML-213 has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and modulation of potassium channels.
Biology: Researchers use ML-213 to investigate the physiological roles of Kv7.2 and Kv7.4 channels in various biological processes.
Medicine: The compound is explored for its potential therapeutic effects in conditions related to potassium channel dysfunction, such as epilepsy and neuropathic pain
Industry: ML-213 is utilized in the development of new pharmacological agents targeting potassium channels.
Mécanisme D'action
ML-213 exerts its effects by selectively activating Kv7.2 and Kv7.4 potassium channels. It binds to these channels and enhances their conductance, leading to hyperpolarization of the cell membrane. This hyperpolarization stabilizes the resting membrane potential and reduces neuronal excitability . The molecular targets of ML-213 are the Kv7.2 and Kv7.4 channels, and the pathways involved include modulation of ion flow across the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Retigabine: Another potassium channel activator that targets Kv7.2 and Kv7.3 channels.
Flupirtine: A non-opioid analgesic that also activates Kv7 channels.
XE991: A selective blocker of Kv7 channels, used as a pharmacological tool to study channel function.
Uniqueness of ML-213
ML-213 is unique due to its high selectivity for Kv7.2 and Kv7.4 channels, with minimal effects on other potassium channels such as Kv7.1, Kv7.3, and Kv7.5 . This selectivity makes it a valuable tool for studying the specific roles of Kv7.2 and Kv7.4 channels in various physiological and pathological processes.
Propriétés
Formule moléculaire |
C17H23NO |
|---|---|
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
(1S,2R,4R)-N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19)/t13-,14+,15-/m1/s1 |
Clé InChI |
SIQGKPGBLYKQBB-QLFBSQMISA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)NC(=O)[C@@H]2C[C@@H]3CC[C@H]2C3)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
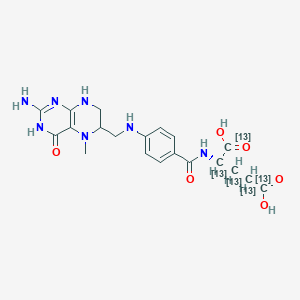
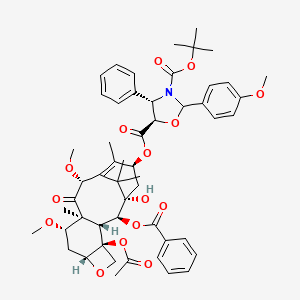
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
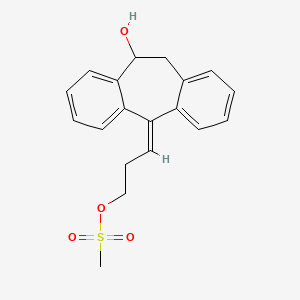
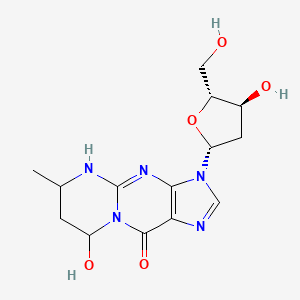
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
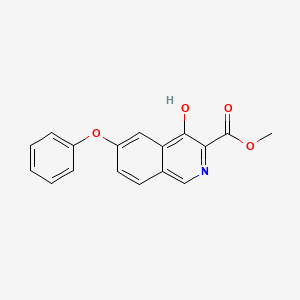
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13842929.png)
